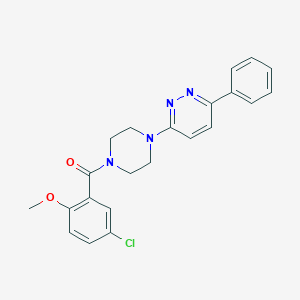
4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine” seems to be a complex organic compound. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and alcohols . For instance, 2-Methyl-5-nitrobenzenesulfonyl chloride can react with neopentyl alcohol to form a related compound .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Methyl-5-nitrobenzenesulfonyl chloride consists of a benzene ring with a sulfonyl chloride group and a nitro group attached .Chemical Reactions Analysis
Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2-Methyl-5-nitrobenzenesulfonyl chloride include a melting point of 41-45 °C and a boiling point of 135-137 °C/0.7 mmHg .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Benzimidazoles : A study by Özil, Parlak, and Baltaş (2018) demonstrated the synthesis of benzimidazole derivatives containing a morpholine skeleton, which were evaluated for antioxidant activities and as glucosidase inhibitors (Özil, Parlak, & Baltaş, 2018).
Physicochemical Properties and Biodegradability : Pernak et al. (2011) synthesized 4-benzyl-4-methylmorpholinium salts and investigated their physicochemical properties, toxicity, and biodegradability, classifying them as moderate or low toxicity (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Structural Analysis of Morpholine Derivatives : Kovalevsky, Shishkin, and Ponomarev (1998) examined the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, providing insights into the spatial structures and reactivities of these compounds (Kovalevsky, Shishkin, & Ponomarev, 1998).
Derivatization for Analysis in Water : Sacher, Lenz, and Brauch (1997) described methods for determining aliphatic amines in water using derivatization with benzenesulfonyl chloride, which is relevant to understanding the behavior of related compounds in aquatic environments (Sacher, Lenz, & Brauch, 1997).
Synthesis of Ionic Liquids : The synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids by Pernak et al. (2011) explored their potential as new biomass solvents, highlighting the versatility of morpholine derivatives in various applications (Pernak et al., 2011).
Biological and Pharmaceutical Research
Antiproliferative Activity in Cancer Research : A study by Hosseini-Kharat et al. (2018) evaluated the antiproliferative activity of morpholine-based compounds on various cancer and normal cell lines, contributing to the understanding of their potential therapeutic applications (Hosseini-Kharat, Rahimi, Zargarian, Mehri Lighvan, Momtazi-Borojeni, Sharifi, Abdollahi, Tavakol, & Mohammadi, 2018).
Glucosidase Inhibitors and Antioxidant Activity : The benzimidazole derivatives synthesized by Özil, Parlak, and Baltaş (2018) demonstrated significant α-glucosidase inhibitory potential and high scavenging activity, indicating their potential in medicinal chemistry (Özil, Parlak, & Baltaş, 2018).
Nucleoside Transport Inhibition : Tromp et al. (2005) synthesized C8-alkylamine-substituted purines, including morpholine derivatives, to evaluate their affinity for the nucleoside transport protein, contributing to the development of new therapeutic agents (Tromp, Spanjersberg, von Frijtag Drabbe Künzel, & IJzerman, 2005).
特性
IUPAC Name |
4-(2-methyl-5-nitrophenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-10(13(14)15)8-11(9)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXMLADXHCSONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-5-nitro-benzenesulfonyl)-morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)
![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)

![2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2641070.png)
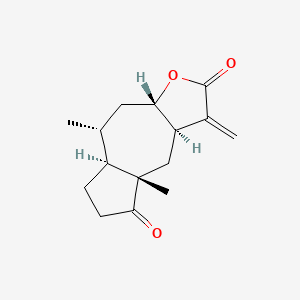
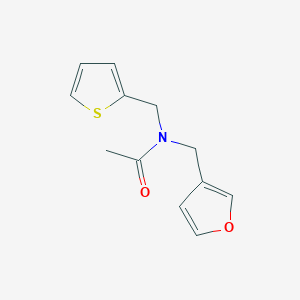
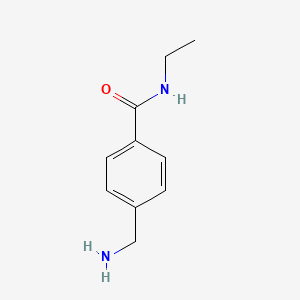

![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)
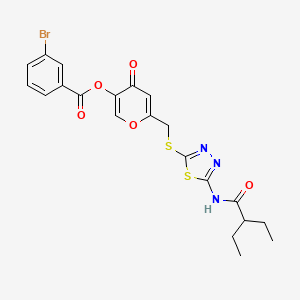


![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)
